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. . . Dosing Cycle Recommended Phase 2
Trial Arm Patient Population
Schedule Length Dose (RPTD)
Arm A (Oral, Hematologic Days 1, 8, 15 28 days 540 mg once weekly [1] [2]
QW) Malignancies [1] [2]
Arm B (Oral, Hematologic Days 1, 2, 8, 9, 28 days 480 mg twice weekly [1] [2]
BIDW) Malignancies [1] [2] 15, 16

| Arm C (Combo w/ Azacitidine) | Hematologic Malignancies [1] [2] | Ilerasertib: Days 1, 8, 15

Azacitidine: Days 1-7 | 28 days | Not specified in results | | Arm D (Intravenous) | Hematologic
Malignancies [1] [2] | Days 1, 8, 15 | 28 days | Not specified in results | | Arm I (Oral, QD) | Advanced Solid
Tumors [3] | Days 1, 8, 15 | 28 days | Not specified in results | | Arm II (Oral, BID) | Advanced Solid

Tumors [3] | Days 1, 8, 15 (doses separated by ~6 hours) | 28 days | Not specified in results | | Arm III

(Intravenous) | Advanced Solid Tumors [3] | Days 1, 8, 15 (2-hour infusion) | 28 days | Not specified in

results |

Experimental & Clinical Assessment Protocols

The trials employed standardized methodologies to evaluate safety, pharmacokinetics (PK), and

pharmacodynamics (PD).
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Safety and Toxicity Monitoring

e Assessment Schedule: Patients were clinically evaluated for toxicity on days 1, 8, 15, and 22 of
cycles 1-4, and on day 1 of each subsequent cycle [2].

¢ Grading System: All adverse events were graded according to the Common Terminology Criteria
for Adverse Events (CTCAE) version 4.0 [2] [3].

e Dose-Limiting Toxicity (DLT) Criteria: DLTs were defined as specific events in cycle 1, such as
Grade 4 neutropenia >7 days, Grade 4 thrombocytopenia, Grade >3 hypertension despite
intervention, and other Grade >3 non-hematological toxicities (e.g., fatigue, nausea/vomiting) [3].

Pharmacokinetic (PK) Sampling

e Extensive Sampling: For oral ilorasertib, blood samples were collected at multiple time points up to
72 hours after dosing on days 1 and 15 to define the PK profile [2].

¢ Key PK Parameters: Analysis included maximum plasma concentration (Cmax), time to Cmax
(Tmax), elimination half-life (t%2), and area under the plasma concentration-time curve (AUC) [2]. The
half-life of oral ilorasertib was approximately 15 hours [1] [2].

Pharmacodynamic (PD) Biomarker Analysis

e Purpose: To confirm target engagement and understand the relationship between drug exposure and
biological effect [3].

e Method: Blood was collected for PD analysis in conjunction with PK samples.

¢ Key Findings: llorasertib engaged both VEGFR2 and Aurora B kinase. VEGFR2 inhibitory effects
were achieved at lower doses and exposures than those required for Aurora B inhibition in
skin and tumor tissue [3].

The following diagram illustrates Ilorasertib's dual mechanism of action and the downstream effects of its

target inhibition, which underpin the pharmacodynamic findings.
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Application Notes for Researchers

e Dosing Schedule Selection: The twice-weekly (BIDW) oral schedule was explored to assess the
benefit of higher weekly dose density compared to the once-weekly (QW) schedule [2].

¢ Mechanism-Informed Toxicity: The most frequent Grade 3/4 adverse events (hypertension,
hypokalemia) were consistent with VEGFR inhibition, which is engaged at lower exposures [1] [3].
Aurora kinase inhibition-related toxicities (myelosuppression) may be expected at higher dose levels.

e« Combination Therapy: The established safety profile of ilorasertib monotherapy supported its
investigation in combination with other agents, such as azacitidine for hematologic malignancies [1]
[2] or carboplatin/docetaxel for solid tumors [3].

Conclusion

This information provides a foundation for designing future studies. However, please note that the most

recent clinical data found was published in 2018 [3], and the development status of Ilorasertib may have
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changed since then. For planning new preclinical or clinical work, it would be prudent to consult proprietary

databases or contact the original sponsor for the most current development status.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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